8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl moiety . This moiety is found in various bioactive compounds and has been used in plant disease management .
Synthesis Analysis
While the specific synthesis of this compound is not available, the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported . These derivatives were synthesized using the Castagnoli–Cushman reaction .科学的研究の応用
Receptor Affinity and Enzyme Activity
This compound and its derivatives have been evaluated for their biological activity, particularly regarding receptor affinity and enzyme inhibition. In a study by Zagórska et al. (2016), a series of derivatives were synthesized and assessed for their binding affinity to serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, and for their inhibitory potencies against phosphodiesterases PDE4B1 and PDE10A. The research identified compound 5 as a promising structure for further modification, suggesting its potential utility in developing hybrid ligands with optimized receptor and enzyme activity (Zagórska et al., 2016).
Antitumor Activity and DNA Binding
Further scientific exploration has revealed the antitumor potential of imidazoquinoline derivatives. A series based on the 5,8-dihydrobenz[de]imidazo[4,5-g]isoquinoline-4,6-dione system, as explored by Braña et al. (2002), demonstrated growth inhibitory properties against several human cell lines. This research emphasizes the significance of these compounds as DNA intercalators, opening avenues for their use in cancer therapy (Braña et al., 2002).
Synthesis and Gel-Formation
The synthesis and solvation-controlled reaction paths of imide derivatives, including imidazoquinolines, have been studied by Singh and Baruah (2008). Their work illustrates how the reaction conditions (such as solvent choice) influence the formation of gels and crystalline structures. This research provides insights into the chemical behavior of these compounds, which could be relevant for their application in material science and pharmaceutical formulation (Singh & Baruah, 2008).
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which could potentially have therapeutic effects in the treatment of breast and prostate cancer .
特性
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(25(3)22(30)24-20(18)29)23-21(28)27(14)11-6-10-26-12-9-16-7-4-5-8-17(16)13-26/h4-5,7-8H,6,9-13H2,1-3H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKMJGSJZKAYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。